Structural Differentiation from the Prototypical mGluR2 PAM JNJ-40411813
CAS 1251617-04-5 represents a structurally distinct chemotype from the well-characterized mGluR2 PAM clinical candidate JNJ-40411813 (ADX71149) [1]. JNJ-40411813 is a 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-2(1H)-pyridinone, whereas CAS 1251617-04-5 is a 1-(4-fluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one [1]. The core difference—a 1,2,4-oxadiazole linker replacing a direct aryl-aryl connection—substantially alters the molecular topology, electronic distribution, and potential for hydrogen bonding with the mGluR2 allosteric pocket [2]. This chemotype divergence is critical for exploring novel intellectual property space and for overcoming potential limitations of first-generation PAMs, such as context-dependent pharmacology or tolerance development.
| Evidence Dimension | Scaffold chemotype for mGluR2 PAM activity |
|---|---|
| Target Compound Data | Pyridin-2(1H)-one core linked to a 1,2,4-oxadiazole ring with a 4-methoxyphenyl and a 4-fluorobenzyl substituent [2] |
| Comparator Or Baseline | JNJ-40411813: Pyridin-2(1H)-one core with a 1-butyl chain, a 3-chloro substituent, and a 4-(4-phenyl-1-piperidinyl) group [1] |
| Quantified Difference | Fundamentally different chemical series with distinct topological and electrostatic surface properties; no quantitative biological comparison data is publicly available for this exact pair. |
| Conditions | Structural analysis based on patent disclosures for mGluR2 PAM compounds [2] |
Why This Matters
This structural differentiation is fundamental for medicinal chemistry teams exploring novel mGluR2 PAM intellectual property space and seeking to avoid known liabilities of the JNJ-40411813 scaffold.
- [1] Cid, J. M., et al. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor. Journal of Pharmacology and Experimental Therapeutics, 2014, 351(1), 154-164. View Source
- [2] Lütjens, R. J., et al. Novel pyridinone derivatives and their use as positive allosteric modulators of mglur2-receptors. US Patent Application US20130109652A1, 2013. View Source
